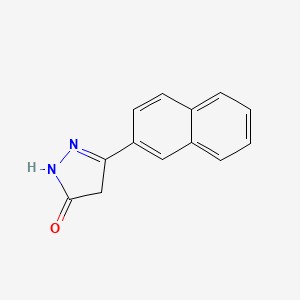![molecular formula C21H22F3N3O4 B3515410 4-ethoxy-3-nitro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3515410.png)
4-ethoxy-3-nitro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide
Overview
Description
4-ethoxy-3-nitro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with ethoxy, nitro, piperidinyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-nitro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps:
Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction, often using ethyl iodide and a base such as potassium carbonate.
Amidation: The formation of the benzamide core involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride.
Piperidinylation: The piperidinyl group can be introduced through a nucleophilic substitution reaction, where piperidine displaces a leaving group on the aromatic ring.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or through a copper-catalyzed trifluoromethylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-nitro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The benzamide core can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Sodium ethoxide, potassium carbonate.
Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl or other coupled products.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving nitro and trifluoromethyl groups.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-nitro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide depends on its specific application:
Biological Targets: The compound may interact with specific proteins or enzymes, inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways, metabolic pathways, or other cellular processes.
Molecular Interactions: The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-3-nitro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide: Similar structure but with a morpholine ring instead of piperidine.
4-ethoxy-3-nitro-N-[2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl]benzamide: Similar structure but with the trifluoromethyl group in a different position.
4-ethoxy-3-nitro-N-[2-(piperidin-1-yl)-5-(difluoromethyl)phenyl]benzamide: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
Uniqueness
Functional Group Combination: The combination of ethoxy, nitro, piperidinyl, and trifluoromethyl groups in a single molecule is unique and provides specific chemical and biological properties.
Reactivity: The presence of multiple functional groups allows for diverse reactivity and the potential for complex synthetic transformations.
Applications: The compound’s unique structure makes it suitable for a wide range of applications, from medicinal chemistry to materials science.
Properties
IUPAC Name |
4-ethoxy-3-nitro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O4/c1-2-31-19-9-6-14(12-18(19)27(29)30)20(28)25-16-13-15(21(22,23)24)7-8-17(16)26-10-4-3-5-11-26/h6-9,12-13H,2-5,10-11H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGYIBMUBZBELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}benzyl)methanesulfonamide](/img/structure/B3515329.png)
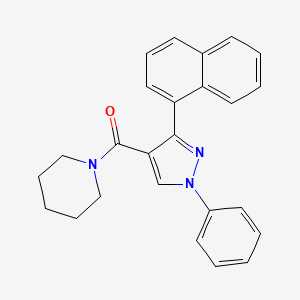
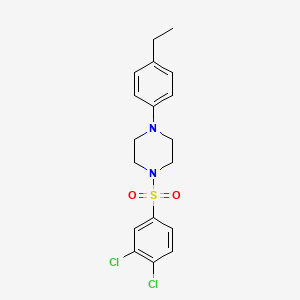
![2-(4-bromophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B3515341.png)
![3-{1,3-dioxo-5-[(phenoxyacetyl)amino]-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B3515355.png)
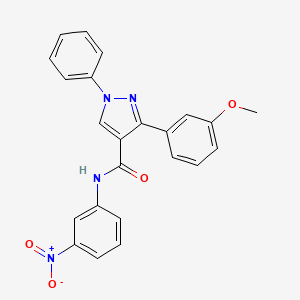
![5-bromo-N-{[(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-furamide](/img/structure/B3515381.png)
![4-methyl-3-nitro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3515387.png)
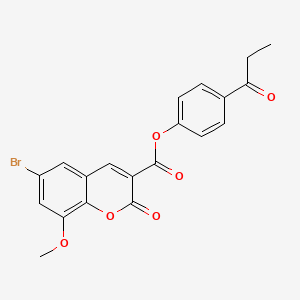
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3515400.png)
![2-chloro-N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B3515409.png)
![2-[4-(benzylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B3515418.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3515419.png)
